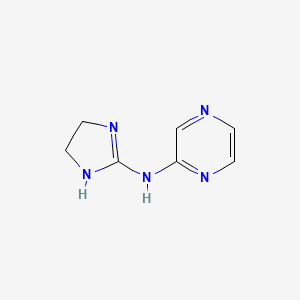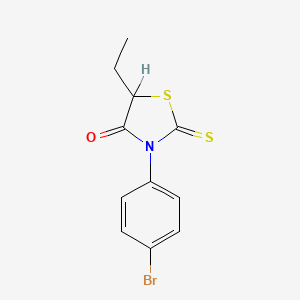![molecular formula C7H13N3 B14695483 3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile CAS No. 30152-38-6](/img/structure/B14695483.png)
3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile is an organic compound with the molecular formula C7H13N3. It is a hydrazine derivative, characterized by the presence of a hydrazinyl group attached to a propanenitrile backbone.
Preparation Methods
The synthesis of 3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile typically involves the reaction of 2-methylpropanal with hydrazine hydrate, followed by the addition of acrylonitrile. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Scientific Research Applications
3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile involves its interaction with molecular targets such as enzymes and proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile can be compared with other hydrazine derivatives such as:
3-Chloro-2-hydrazinylpyridine: This compound also contains a hydrazinyl group but differs in its aromatic structure and chlorine substitution, which can lead to different reactivity and applications.
Propanedinitrile: While this compound shares the nitrile group, it lacks the hydrazinyl moiety, resulting in different chemical properties and uses. The uniqueness of this compound lies in its specific structure, which combines both hydrazinyl and nitrile functionalities, offering a distinct set of chemical and biological properties.
Properties
CAS No. |
30152-38-6 |
|---|---|
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.20 g/mol |
IUPAC Name |
3-[2-(2-methylpropylidene)hydrazinyl]propanenitrile |
InChI |
InChI=1S/C7H13N3/c1-7(2)6-10-9-5-3-4-8/h6-7,9H,3,5H2,1-2H3 |
InChI Key |
ZDSAUCBOVKPELU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=NNCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14695403.png)
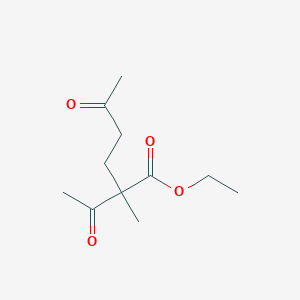
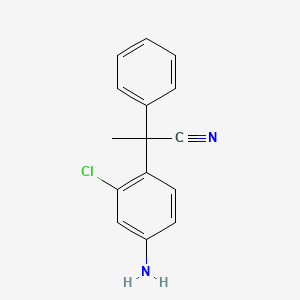
![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
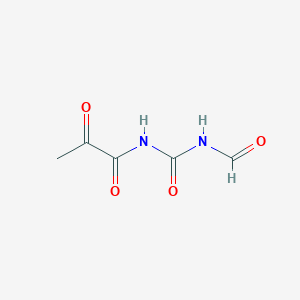
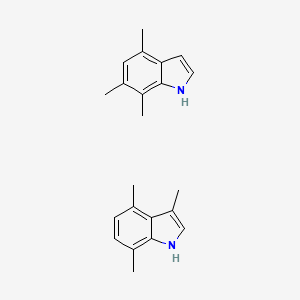
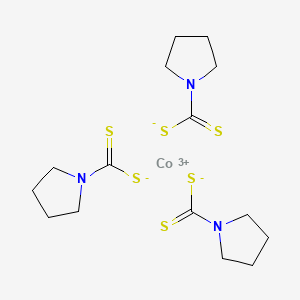

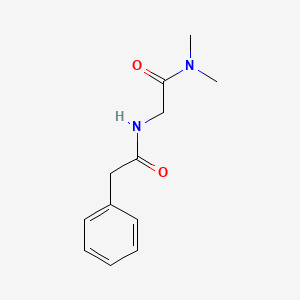
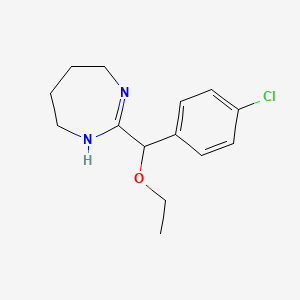
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)
